Perzinfotel

Description

This compound has been used in trials studying the treatment of Diabetes Mellitus and Diabetic Neuropathy, Painful.

This compound is a small molecule drug with a maximum clinical trial phase of II.

a potent N-methyl-D-aspartate antagonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

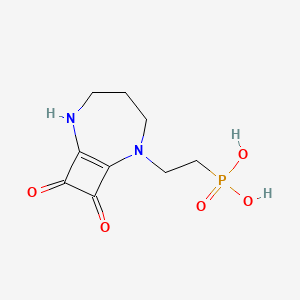

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDABGOLMYNHHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162846 | |

| Record name | Perzinfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144912-63-0 | |

| Record name | Perzinfotel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144912-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perzinfotel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144912630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perzinfotel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perzinfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144912-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERZINFOTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX5AUU7Z8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perzinfotel: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perzinfotel (EAA-090) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the glutamate binding site.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the NMDA receptor, the downstream signaling consequences of this interaction, and its pharmacological effects in preclinical models. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's molecular and cellular activities.

Introduction

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders.[4][5] this compound emerged as a promising neuroprotective agent by selectively targeting the glutamate binding site on the NMDA receptor, thereby competitively inhibiting its activation.[1][2] Despite its promising preclinical profile, the clinical development of this compound was discontinued.[6] This guide delves into the core mechanisms that defined its pharmacological profile.

Molecular Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a classic competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] This means it directly competes with the endogenous agonist, glutamate, for the same binding pocket on the GluN2 subunit of the receptor complex.[7] By occupying this site, this compound prevents the conformational changes necessary for channel opening, even when the co-agonist glycine (or D-serine) is bound to the GluN1 subunit. This blockade is surmountable, meaning that increasing the concentration of glutamate can overcome the inhibitory effect of this compound.[8]

Binding Affinity and Potency

The efficacy of this compound as a competitive antagonist is underscored by its high binding affinity and potent inhibition of NMDA receptor function. The following table summarizes key quantitative data from various in vitro assays.

| Parameter | Value | Assay Type | Source |

| IC50 | 30 nM | Glutamate site binding | [1] |

| IC50 | 0.48 µM | NMDA-induced currents | [1] |

| IC50 | 1.6 µM | Glutamate-induced neurotoxicity | [1] |

Downstream Signaling Pathways

The blockade of the NMDA receptor by this compound initiates a cascade of downstream signaling events, primarily by preventing the influx of Ca2+ into the neuron. This has profound effects on intracellular signaling pathways implicated in both neuronal survival and excitotoxicity.

Inhibition of Calcium Influx

Upon activation, the NMDA receptor channel is highly permeable to calcium ions (Ca2+).[9] Excessive Ca2+ influx is a primary trigger for excitotoxic neuronal death. This compound, by preventing channel opening, directly inhibits this pathological rise in intracellular Ca2+.[10]

Modulation of Nitric Oxide Synthesis

A key downstream effect of NMDA receptor-mediated Ca2+ influx is the activation of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO).[11] While NO has physiological roles, excessive production is implicated in neurotoxicity. By limiting Ca2+ entry, this compound is expected to attenuate the overproduction of NO in pathological conditions.[12]

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

-

Objective: To determine the binding affinity of this compound for the NMDA receptor.

-

Protocol Outline:

-

Membrane Preparation: Synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Incubation: Membranes are incubated with a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional antagonism of NMDA receptor-mediated currents by this compound.

-

Protocol Outline:

-

Cell Culture: Neurons (e.g., primary cortical or hippocampal neurons) are cultured on coverslips.

-

Recording: Whole-cell voltage-clamp recordings are made from individual neurons. The cell is held at a negative membrane potential (e.g., -60 mV) to relieve the Mg2+ block of the NMDA receptor.

-

Drug Application: NMDA and glycine are applied to elicit an inward current. This compound is then co-applied with the agonists at various concentrations.

-

Data Analysis: The reduction in the amplitude of the NMDA-induced current by this compound is measured to determine its IC50.

-

In Vivo Models

This compound has been evaluated in various rodent models of pain to assess its analgesic potential.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

Surgery: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures.[13][14]

-

Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source) are measured before and after surgery.[13][14]

-

Drug Administration: this compound is administered (e.g., intraperitoneally or orally) and behavioral testing is repeated at various time points.

-

-

Formalin Test of Inflammatory Pain:

-

Induction: A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.[15][16]

-

Observation: The time the animal spends licking, flinching, or favoring the injected paw is recorded in two distinct phases (early/acute and late/inflammatory).[17][18]

-

Drug Administration: this compound is administered prior to the formalin injection, and its effect on the pain behaviors in both phases is quantified.

-

Pharmacokinetics

A significant challenge in the development of this compound was its low oral bioavailability, estimated to be around 3-5%.[6] This necessitated the exploration of prodrug strategies to improve its systemic exposure following oral administration.[6] Pharmacokinetic studies in rats were crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile and for evaluating the efficacy of these prodrugs.[19][20][21]

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist that demonstrates high affinity for the glutamate binding site. Its mechanism of action centers on the prevention of glutamate-mediated channel activation and the subsequent inhibition of pathological calcium influx, which is a key driver of excitotoxicity. Preclinical studies in various in vitro and in vivo models have substantiated its potent antagonistic and neuroprotective effects. While its clinical development was halted, the detailed understanding of this compound's mechanism of action continues to be of significant value for the design and development of future generations of NMDA receptor modulators for the treatment of neurological disorders.

References

- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Effects of the N-methyl-D-aspartate receptor antagonist this compound [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons | PLOS Computational Biology [journals.plos.org]

- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

EAA-090: A Technical Guide to a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAA-090, also known as Perzinfotel, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It exhibits a unique chemical structure, 2-[8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl]ethylphosphonic acid, and has demonstrated neuroprotective effects in preclinical studies. This technical guide provides an in-depth overview of EAA-090, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies for its characterization. The information presented is intended to support further research and development of novel NMDA receptor modulators.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.

EAA-090 emerged as a promising candidate due to its competitive antagonism at the NMDA receptor and its selectivity for specific subunits, offering a potentially improved therapeutic window compared to non-selective antagonists. This document summarizes the key technical data and experimental protocols related to the preclinical evaluation of EAA-090.

Mechanism of Action

EAA-090 functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2][3] This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor, thereby preventing channel activation and the subsequent influx of calcium ions that can trigger excitotoxic cascades.

Subunit Selectivity

A notable feature of EAA-090 is its preferential antagonism of NMDA receptors containing the NR2A subunit . It is approximately 10 times more potent at blocking NR2A-containing receptors compared to those containing NR2B or NR2C subunits.[3] This selectivity is significant as the subunit composition of NMDA receptors varies across different brain regions and developmental stages, and NR2A-containing receptors are predominantly expressed in the adult neocortex and hippocampus.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for EAA-090, providing a basis for comparison with other NMDA receptor antagonists.

| Parameter | Value | Description | Reference |

| IC₅₀ | 28 nM | Inhibition of [³H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]CPP) binding to NMDA receptors in rat brain homogenates. | [3] |

| IC₅₀ | 30 nM | Affinity for the glutamate site of the NMDA receptor. | [1] |

| IC₅₀ | 477 nM | Inhibition of current induced by 10 µM NMDA in rat hippocampal neurons. | [3] |

| IC₅₀ | 0.48 µM | Blocking of NMDA-induced currents. | [1] |

| IC₅₀ | 1.6 µM | Inhibition of glutamate-induced neurotoxicity. | [1] |

Table 1: In Vitro Binding and Potency of EAA-090

| Compound | IC₅₀ for [³H]CPP Binding (nM) | IC₅₀ for NMDA Current Inhibition (10 µM NMDA) (nM) |

| EAA-090 | 28 | 477 |

| CGS-19755 (Selfotel) | 55 | 795 |

| EAB-318 | 7.9 | 69 |

Table 2: Comparative In Vitro Activity of EAA-090 and Other NMDA Receptor Antagonists[3]

Pharmacokinetics

Preclinical studies have indicated that EAA-090 has low oral bioavailability , estimated to be between 3-5%. This limitation led to the investigation of prodrug strategies to enhance its systemic exposure. While detailed pharmacokinetic parameters for EAA-090 are not extensively published, its limited oral absorption was a significant factor in its development.

Preclinical Development and Clinical Status

EAA-090, under the name this compound, advanced to Phase II clinical trials for the treatment of neuropathic pain. However, its development was ultimately discontinued .

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize EAA-090.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC₅₀ value of EAA-090 for the NMDA receptor.

Methodology:

-

Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction containing NMDA receptors.

-

Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled competitive NMDA receptor antagonist, such as [³H]CPP, in the presence of varying concentrations of the test compound (EAA-090).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

Electrophysiology Assay

This assay measures the functional effect of a compound on NMDA receptor-mediated ion currents in neurons.

Objective: To determine the IC₅₀ value of EAA-090 for the inhibition of NMDA-activated currents.

Methodology:

-

Cell Preparation: Primary cultures of rat hippocampal neurons are prepared and maintained.

-

Whole-Cell Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron, allowing for the control of the membrane potential and the measurement of ion currents.

-

Drug Application: NMDA (e.g., 10 µM) is applied to the neuron to elicit an inward current. EAA-090 is then co-applied at varying concentrations.

-

Data Acquisition: The amplitude of the NMDA-activated current is recorded before and after the application of EAA-090.

-

Data Analysis: The concentration of EAA-090 that causes a 50% reduction in the NMDA-activated current (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal function.

Neuroprotection Assay

This assay assesses the ability of a compound to protect neurons from excitotoxic cell death induced by glutamate or NMDA.

Objective: To evaluate the neuroprotective efficacy of EAA-090.

Methodology:

-

Cell Culture: Primary cultures of rat cortical or hippocampal neurons are established.

-

Excitotoxic Insult: The neurons are exposed to a high concentration of glutamate or NMDA for a defined period to induce excitotoxicity.

-

Treatment: EAA-090 is added to the culture medium before, during, or after the excitotoxic insult at various concentrations.

-

Viability Assessment: After a specified incubation period (e.g., 24 hours), cell viability is assessed using methods such as:

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.

-

-

Data Analysis: The concentration of EAA-090 that provides 50% protection against excitotoxicity-induced cell death (EC₅₀) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the characterization of an NMDA receptor antagonist like EAA-090.

References

- 1. innoprot.com [innoprot.com]

- 2. Effects of the N-methyl-D-aspartate receptor antagonist this compound [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Perzinfotel for Ischemic Stroke Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Role of NMDA Receptors in Ischemic Stroke

Following an ischemic event, the reduction in cerebral blood flow leads to energy failure and depolarization of neuronal membranes. This triggers a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft. The excessive glutamate binds to and overactivates NMDA receptors, leading to a prolonged influx of calcium ions (Ca2+) into the neurons. This intracellular Ca2+ overload initiates a cascade of neurotoxic events, including the activation of proteases and lipases, the generation of free radicals, and the induction of apoptotic pathways, ultimately leading to neuronal death.[1][2] This process is a cornerstone of the excitotoxicity hypothesis in ischemic stroke.

The NMDA receptor is a heteromeric complex typically composed of two GluN1 subunits and two GluN2 subunits. The subunit composition of the NMDA receptor is critical, as different GluN2 subunits (A-D) confer distinct physiological and pathological roles. Notably, GluN2A-containing receptors are often associated with synaptic signaling and neuronal survival pathways, whereas GluN2B-containing receptors, frequently located extrasynaptically, are more strongly implicated in excitotoxic cell death.[3]

Perzinfotel (EAA-090): A Competitive NMDA Receptor Antagonist

This compound, chemically known as [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid, is a potent and selective competitive antagonist of the NMDA receptor, with a high affinity for the glutamate binding site.[4][5] By competing with glutamate for this binding site, this compound can prevent the over-activation of the NMDA receptor and the subsequent neurotoxic cascade.

Mechanism of Action

The proposed neuroprotective mechanism of this compound in ischemic stroke is the competitive antagonism of the glutamate binding site on the NMDA receptor. This action is intended to reduce the excessive influx of Ca2+ that triggers the excitotoxic cascade.

Figure 1: Signaling pathway of this compound's neuroprotective action.

Preclinical Data for this compound

While direct, quantitative evidence for this compound's efficacy in reducing infarct volume in preclinical models of ischemic stroke is not widely available in published literature, studies in other models of neuronal hyperexcitability provide some relevant data.

Pharmacodynamics in a Model of Thermal Hypersensitivity

In a rat model of chemically induced thermal hypersensitivity, this compound demonstrated dose- and time-dependent efficacy.[5]

| Parameter | Value | Route of Administration | Model |

| Effective Dose | 10 mg/kg | Intraperitoneal | PGE2-induced thermal hypersensitivity in rats |

| Efficacy | 60-80% blockade of hypersensitivity | Intraperitoneal | PGE2-induced thermal hypersensitivity in rats |

| Effective Dose | 100 mg/kg | Oral | PGE2-induced thermal hypersensitivity in rats |

| Efficacy | 60-80% blockade of hypersensitivity | Oral | PGE2-induced thermal hypersensitivity in rats |

Table 1: Pharmacodynamic Data for this compound in a Rat Model of Thermal Hypersensitivity.[5]

Importantly, this compound did not significantly alter operant response rates at doses that were effective in blocking hypersensitivity, suggesting a better therapeutic window compared to other NMDA receptor antagonists like dizocilpine or ketamine.[5]

Pharmacokinetics

| Parameter | Value | Species | Note |

| Oral Bioavailability | 3-5% | Rat | Prodrugs have been developed to improve this. |

Table 2: Known Pharmacokinetic Parameter for this compound.

Experimental Protocols for Preclinical Evaluation

The following protocols are representative of standard methods used to evaluate neuroprotective agents like this compound in a rat model of ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and well-characterized method for inducing focal cerebral ischemia that mimics human stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 monofilament nylon suture with a silicone-coated tip

-

Surgical microscope

-

Standard surgical instruments

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C.

-

Surgical Incision: Make a midline cervical incision and carefully dissect the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation and Arteriotomy: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA. Make a small incision in the ECA stump.

-

Suture Insertion: Introduce the silicone-coated 4-0 monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

Occlusion and Reperfusion: For transient MCAO, leave the suture in place for a predetermined duration (e.g., 60, 90, or 120 minutes). For reperfusion, carefully withdraw the suture. For permanent MCAO, the suture is left in place.

-

Wound Closure: Close the incision in layers.

-

Recovery: Allow the animal to recover from anesthesia in a warm environment.

Figure 2: Experimental workflow for the MCAO model.

Administration of this compound

Vehicle: Sterile saline or phosphate-buffered saline (PBS).

Route of Administration: Intravenous (IV) or intraperitoneal (IP). IV administration is often preferred for acute neuroprotection studies to ensure rapid and complete bioavailability.

Dosing and Timing: Based on data from other preclinical models, a starting dose of 10 mg/kg (IP) could be considered. For IV administration, a lower dose may be appropriate. The timing of administration is critical. This compound could be administered as a bolus at the time of reperfusion or as an infusion starting shortly after the onset of ischemia.

Assessment of Neuroprotection

Infarct Volume Measurement:

-

Euthanasia and Brain Extraction: At 24 hours post-MCAO, euthanize the rat under deep anesthesia and perfuse transcardially with cold saline. Carefully extract the brain.

-

Brain Slicing: Chill the brain at -20°C for 30 minutes to harden it for slicing. Create 2 mm coronal slices using a brain matrix.

-

TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Image Analysis: Scan or photograph the stained slices. Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction may be necessary.

Neurological Deficit Scoring:

Assess neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

Challenges and Future Directions

The history of NMDA receptor antagonists in clinical trials for ischemic stroke is fraught with failures.[1][6][7] Many compounds that showed promise in preclinical models did not translate to efficacy in humans or caused significant adverse effects, such as hallucinations and psychosis.[8]

| Challenge | Potential Reason |

| Lack of Clinical Efficacy | Narrow therapeutic window; administration outside the optimal time frame. |

| Adverse Effects | Non-selective blockade of physiological NMDA receptor function. |

| Poor Blood-Brain Barrier Penetration | Inability of the drug to reach the target site in sufficient concentrations. |

| Inadequate Preclinical Models | Animal models may not fully recapitulate the complexity of human stroke. |

Table 3: Challenges in the Clinical Development of NMDA Receptor Antagonists for Stroke.

Future research in this area may focus on:

-

Subunit-selective NMDA receptor antagonists: Targeting GluN2B-containing receptors may offer a more favorable therapeutic window with fewer side effects.

-

Modulators of NMDA receptor signaling pathways: Instead of directly blocking the receptor, targeting downstream neurotoxic signaling cascades could be a viable strategy.

-

Combination therapies: Using a lower dose of an NMDA receptor antagonist in combination with other neuroprotective agents or thrombolytics might enhance efficacy and reduce side effects.

Conclusion

This compound, as a selective competitive NMDA receptor antagonist, represents a tool for investigating the role of excitotoxicity in ischemic stroke. While specific preclinical data on its neuroprotective efficacy in stroke models are limited in the public domain, the experimental frameworks provided in this guide offer a robust starting point for its evaluation. The broader challenges associated with the clinical translation of NMDA receptor antagonists highlight the need for innovative approaches and a deeper understanding of the complex pathophysiology of ischemic stroke. Further research is warranted to determine if this compound or similar compounds can overcome the historical hurdles and offer a meaningful therapeutic option for stroke patients.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the N-methyl-D-aspartate receptor antagonist this compound [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rise and fall of NMDA antagonists for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Perzinfotel in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perzinfotel (EAA-090) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in neuropathic pain. By targeting the glutamate binding site on the NMDA receptor, this compound modulates excitatory neurotransmission, a key mechanism implicated in the central sensitization associated with chronic pain states. Preclinical studies have demonstrated its efficacy in attenuating hypersensitivity in various pain models. However, its clinical development was halted in Phase II trials for neuropathic pain. This technical guide provides an in-depth overview of this compound's pharmacology, preclinical data in neuropathic pain models, and detailed experimental protocols.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor.[1] This receptor is a crucial component of synaptic plasticity and plays a significant role in the induction and maintenance of central sensitization in the spinal cord and brain, a hallmark of neuropathic pain. Overactivation of NMDA receptors by glutamate leads to an excessive influx of Ca2+, triggering a cascade of intracellular events that enhance neuronal excitability and pain signaling. By blocking this interaction, this compound reduces the downstream signaling cascade, thereby mitigating the hyperexcitability of nociceptive pathways.

Signaling Pathway of NMDA Receptor Activation in Neuropathic Pain

References

The Rise and Discontinuation of Perzinfotel: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perzinfotel (EAA-090), a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged as a promising neuroprotective agent with potential applications in stroke and neuropathic pain. This whitepaper provides a comprehensive technical overview of the discovery and development of this compound, from its fundamental mechanism of action to its preclinical evaluation and clinical trial design. We delve into the detailed experimental protocols employed to characterize its pharmacological profile, including binding affinity and electrophysiological assays. Furthermore, this document outlines the challenges encountered during its development, primarily its low oral bioavailability, and the subsequent strategies to overcome this limitation through the synthesis of prodrugs. Despite showing a favorable safety profile in early studies, the development of this compound was ultimately discontinued in Phase II clinical trials for neuropathic pain. This in-depth guide consolidates the available quantitative data into structured tables and presents key signaling pathways and experimental workflows as diagrams to offer a thorough understanding of this once-promising drug candidate.

Introduction

This compound, also known by its developmental code EAA-090, is a synthetic compound that acts as a potent, selective, and competitive antagonist of the NMDA receptor.[1][2] The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is implicated in a variety of neurological and psychiatric disorders. Its overactivation can lead to excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and traumatic brain injury. Consequently, NMDA receptor antagonists have been a focal point of drug discovery efforts for neuroprotective therapies.

This compound was investigated for its potential therapeutic benefits in stroke and neuropathic pain.[2][3] Preclinical studies demonstrated its neuroprotective effects and its ability to block thermal hypersensitivity, a model for certain types of pain.[4] However, a significant hurdle in its development was its very low oral bioavailability, estimated to be between 3-5%.[2] This led to the exploration of prodrug strategies to enhance its systemic exposure. Despite these efforts and a generally good safety profile compared to older NMDA antagonists, the clinical development of this compound was halted during Phase II trials for neuropathic pain.[5]

This technical guide aims to provide a detailed retrospective on the discovery and development of this compound, offering valuable insights for researchers and drug development professionals working on NMDA receptor modulators and neuroprotective agents.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor.[1][4] This action prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of calcium ions (Ca2+) into the neuron.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound and a notable prodrug.

| Parameter | Value | Assay/Method | Source |

| This compound (EAA-090) | |||

| IC50 (Glutamate site affinity) | 30 nM | Radioligand binding assay | [1] |

| IC50 (NMDA-induced currents) | 0.48 µM | Electrophysiology (whole-cell patch clamp) | [1] |

| IC50 (Glutamate-induced neurotoxicity) | 1.6 µM | In vitro neurotoxicity assay | [1] |

| Oral Bioavailability | 3-5% | In vivo pharmacokinetic studies in rats | [2] |

| Prodrug 3a (oxymethylene-spaced diphenyl analogue) | |||

| Systemic Exposure (AUC) vs. This compound | 2.5-fold greater | Oral administration in rats (10 mg/kg of 3a vs. 30 mg/kg of this compound) | [2] |

Experimental Protocols

This section provides an overview of the methodologies that were likely employed in the preclinical characterization of this compound, based on standard practices for evaluating NMDA receptor antagonists.

NMDA Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (IC50) of this compound for the glutamate binding site on the NMDA receptor.

Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled competitive NMDA receptor antagonist, such as [³H]CGP 39653, is used as the tracer.

-

Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Electrophysiological Assay (Whole-Cell Patch Clamp)

Objective: To assess the functional antagonism of this compound on NMDA receptor-mediated currents.

Protocol:

-

Cell Culture: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing recombinant NMDA receptors are used.

-

Recording Configuration: The whole-cell patch-clamp technique is employed to record ionic currents from a single neuron.

-

NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist (e.g., glycine) to the extracellular solution.

-

This compound Application: this compound is applied at various concentrations to the bath solution prior to and during the application of the agonists.

-

Data Acquisition: The inward currents mediated by the NMDA receptors are recorded before and after the application of this compound.

-

Data Analysis: The percentage of inhibition of the NMDA-induced current is plotted against the concentration of this compound to determine the IC50 value.

Animal Model of Inflammatory Pain (Thermal Hypersensitivity)

Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory pain.

Protocol:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Induction of Hypersensitivity: Thermal hypersensitivity is induced by the intraplantar injection of an inflammatory agent, such as prostaglandin E₂ (PGE₂) or capsaicin, into the hind paw.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses before the induction of hypersensitivity.

-

Behavioral Testing: The thermal withdrawal latency of the paw is measured using a radiant heat source (e.g., Hargreaves apparatus) or a warm-water tail-withdrawal assay. A decrease in withdrawal latency indicates thermal hypersensitivity.

-

Data Analysis: The effect of this compound on reversing the induced thermal hypersensitivity is quantified and compared to vehicle-treated control animals.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of intervention for this compound.

Caption: NMDA Receptor Signaling and this compound's Point of Action.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of an NMDA receptor antagonist like this compound.

Caption: Preclinical Development Workflow for this compound.

Development and Discontinuation

The primary challenge in the development of this compound was its poor oral bioavailability. To address this, a prodrug approach was undertaken, with the synthesis of several derivatives designed to improve absorption and then convert to the active this compound molecule in the body. One such successful prodrug was an oxymethylene-spaced diphenyl analogue, which demonstrated a 2.5-fold greater systemic exposure compared to this compound itself in rats.[2]

Despite these advances, this compound's journey came to an end in Phase II clinical trials for neuropathic pain. The specific reasons for the discontinuation have not been extensively published, but it is not uncommon for drugs targeting the NMDA receptor to face challenges with their therapeutic window, balancing efficacy with central nervous system-related side effects.

Conclusion

This compound represents a well-characterized, potent, and selective competitive NMDA receptor antagonist whose development, although ultimately unsuccessful, provides a valuable case study for the scientific community. Its story highlights the critical importance of pharmacokinetic properties in drug development and the persistent challenges of translating preclinical neuroprotective efficacy into clinical success. The detailed data and methodologies associated with this compound's discovery and development, as outlined in this whitepaper, can serve as a useful resource for future research in the complex and challenging field of NMDA receptor modulation and the treatment of neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Prodrugs of this compound with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

Perzinfotel's Affinity for the Glutamate Site of NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perzinfotel (EAA-090), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its affinity for the glutamate binding site. This document compiles available quantitative data, outlines detailed experimental methodologies for assessing receptor affinity, and presents visual representations of key signaling pathways and experimental workflows.

Quantitative Affinity Data

This compound exhibits a high affinity for the glutamate binding site on the NMDA receptor. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Value | Description |

| IC50 (Glutamate Site) | 30 nM | The half maximal inhibitory concentration of this compound at the glutamate binding site of the NMDA receptor[1]. |

| IC50 (NMDA-induced currents) | 0.48 µM | The half maximal inhibitory concentration of this compound in blocking ion currents induced by NMDA[1]. |

| IC50 (Glutamate-induced neurotoxicity) | 1.6 µM | The half maximal inhibitory concentration of this compound in preventing neurotoxicity induced by glutamate[1]. |

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the binding affinity and functional antagonism of compounds like this compound at the NMDA receptor. While specific parameters for this compound's initial characterization are not publicly available in full detail, these protocols represent standard methodologies in the field.

Radioligand Binding Assay (Competitive Displacement)

Radioligand binding assays are employed to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the glutamate binding site of the NMDA receptor.

Materials:

-

Receptor Source: Synaptosomal membranes prepared from rat forebrain or cortex, or cell lines expressing recombinant NMDA receptors.

-

Radioligand: A radiolabeled glutamate site agonist or antagonist, such as [3H]CGP 39653.

-

Unlabeled Ligand: this compound (EAA-090).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of membrane suspension.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known glutamate site ligand (e.g., unlabeled glutamate).

-

Assay buffer to reach the final volume.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is used to measure the ion currents flowing through NMDA receptors in response to agonist application and to determine the inhibitory effect of antagonists like this compound.

Objective: To determine the IC50 of this compound for the inhibition of NMDA-induced currents.

Materials:

-

Cell Preparation: Cultured neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293) expressing recombinant NMDA receptors.

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES), plus glycine (a co-agonist for NMDA receptors, e.g., 10 µM) and a blocker of voltage-gated sodium channels (e.g., tetrodotoxin, TTX) to isolate NMDA receptor currents.

-

Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., in mM: 130 CsCl, 10 BAPTA, 10 HEPES).

-

Agonist: NMDA or glutamate.

-

Antagonist: this compound.

-

Patch-clamp setup: Including a microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

Protocol:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to allow for inward currents.

-

-

Agonist Application: Apply the NMDA receptor agonist (e.g., 100 µM NMDA) using a rapid perfusion system to evoke an inward current.

-

Antagonist Application: Co-apply increasing concentrations of this compound with the agonist and record the resulting inhibition of the NMDA-induced current.

-

Data Analysis: Measure the peak amplitude of the inward current at each this compound concentration. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental methods used to study it.

References

An In-depth Technical Guide on the Safety Profile and Tolerability of Perzinfotel and the Broader Class of NMDA Receptor Antagonists

Disclaimer: Publicly available safety and tolerability data for the N-methyl-D-aspartate (NMDA) receptor antagonist Perzinfotel (EAA-090) are limited. While it has been reported to possess a good safety profile in comparison to older drugs within its class, its clinical development was discontinued. This guide provides a comprehensive overview of the safety and tolerability of NMDA receptor antagonists as a class, incorporating specific information on this compound where available, to offer a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

NMDA receptor antagonists represent a diverse class of drugs with significant therapeutic potential for a range of neurological and psychiatric disorders. Their mechanism of action, which involves the inhibition of the NMDA receptor, also predisposes them to a unique set of safety and tolerability challenges. This guide synthesizes preclinical and clinical data to provide a detailed examination of the safety profile of this drug class. Key areas of focus include common adverse events, the risk of neurotoxicity, and cardiovascular and cognitive safety considerations. Methodologies for the assessment of these safety parameters are also detailed to provide a comprehensive technical overview.

Mechanism of Action and Associated Safety Concerns

NMDA receptors are critical for excitatory synaptic transmission, learning, and memory. Antagonism of these receptors can lead to a range of effects, from therapeutic neuroprotection and antidepressant actions to dose-limiting adverse events. The primary safety concerns are largely extensions of the pharmacological action of these drugs on the central nervous system (CNS).

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by NMDA receptor antagonists.

Clinical Safety and Tolerability Profile

The clinical safety and tolerability of NMDA receptor antagonists are highly dependent on the specific agent, its affinity for the receptor, its on/off-rate kinetics, the dose administered, and the patient population.

Common Adverse Events

A range of adverse events have been reported in clinical trials of various NMDA receptor antagonists. The following tables summarize the most frequently reported adverse events for several compounds in this class.

Table 1: Common Adverse Events Associated with Esketamine in Patients with Treatment-Resistant Depression

| Adverse Event | Frequency (%) |

| Headache | 36.9 |

| Dizziness | 33.9 |

| Nausea | 33.6 |

| Dissociation | 25.5 |

| Nasopharyngitis | 23.8 |

| Somnolence | 23.1 |

| Dysgeusia | 20.2 |

| Back Pain | 20.0 |

| Data from the SUSTAIN-3 long-term extension study.[1] |

Table 2: Dose-Dependent CNS Adverse Events with Selfotel in Acute Ischemic Stroke Patients

| Adverse Event | 1.0 mg/kg (n=6) | 1.5 mg/kg (n=7) | 1.75 mg/kg (n=5) | 2.0 mg/kg (n=6) |

| Agitation | 1 | 4 | 3 | 6 |

| Hallucinations | 1 | 4 | 3 | 6 |

| Confusion | 1 | 4 | 3 | 6 |

| Paranoia | 1 | 4 | 3 | 6 |

| Delirium | 1 | 4 | 3 | 6 |

| Data from a phase IIa randomized trial.[2][3] |

Table 3: Adverse Events in Placebo-Controlled Trials of Memantine in Alzheimer's Disease

| Adverse Event | Memantine (n=2311) | Placebo (n=2311) |

| Agitation | 7.5% | 12.0% |

| Falls | 6.8% | 7.1% |

| Dizziness | 6.3% | 5.7% |

| Accidental Injury | 6.0% | 7.2% |

| Influenza-like symptoms | 6.0% | 5.8% |

| Headache | 5.2% | 3.7% |

| Diarrhea | 5.0% | 5.6% |

| Pooled data from six double-blind, placebo-controlled trials. Discontinuation rates due to adverse events were similar between memantine (8.9%) and placebo (9.8%) groups. |

Table 4: Adverse Events Associated with Ketamine for Procedural Sedation in Adults

| Adverse Event | Incidence |

| Psychiatric (e.g., emergence reactions) | 10% - 20% |

| Vomiting | 5% - 15% |

| Rash (evanescent, erythematous) | 5% - 20% |

| Laryngospasm | Rare |

| Transient Respiratory Depression | Occasional (first 2-3 minutes post-injection) |

| Data from a review of studies on ketamine for procedural sedation.[4][5] |

Discontinuation Rates

Discontinuation due to adverse events is a critical measure of a drug's tolerability. In long-term studies of esketamine for treatment-resistant depression, 6.4% of participants discontinued due to an adverse event.[1] For Selfotel, higher doses were associated with more severe side effects, leading to the determination of a maximum tolerated dose of 1.5 mg/kg in acute stroke patients.[2] In trials of gavestinel for acute stroke, there were no significant differences in serious side-effects between the gavestinel and placebo groups.[6]

Preclinical Safety Profile

Preclinical toxicology studies are essential for identifying potential target organs of toxicity and for establishing a safe starting dose in humans.

Neurotoxicity

A significant concern with NMDA receptor antagonists is the potential for neurotoxicity, often characterized by neuronal vacuolization and, in some cases, neuronal degeneration.[7][8]

The following is a generalized protocol for assessing NMDA receptor antagonist-induced neurotoxicity in rodents, based on studies with agents like MK-801.[9][10][11][12][13][14]

-

Animal Model: Female Sprague-Dawley rats are often used as they have shown higher sensitivity to the neurotoxic effects of some NMDA antagonists.

-

Dosing and Administration: The test compound is administered, typically via intraperitoneal injection, at various dose levels, including those that are multiples of the anticipated therapeutic dose. A control group receives a vehicle.

-

Histopathological Evaluation:

-

Animals are euthanized at different time points post-dosing (e.g., 4, 24, and 48 hours) to assess both acute (vacuolization) and delayed (neuronal death) effects.

-

Brains are perfused, fixed, and sectioned.

-

Sections of the retrosplenial and posterior cingulate cortices, regions known to be susceptible to NMDA antagonist-induced neurotoxicity, are stained with hematoxylin and eosin (H&E) for general morphology and specific markers for neuronal degeneration (e.g., Fluoro-Jade).

-

-

Behavioral Assessment: Long-term cognitive function can be assessed using paradigms such as the Morris water maze or active avoidance learning tasks to evaluate the functional consequences of any observed neurotoxicity.[12]

-

Imaging Biomarkers: [18F]FDG-PET imaging can be employed to detect alterations in glucose metabolism in specific brain regions, which may serve as an early biomarker of neurotoxicity.[10]

Clinical Trial Safety Assessment Workflow

A systematic approach to safety assessment is crucial throughout the clinical development of an NMDA receptor antagonist.

Cardiovascular Safety Monitoring

Given that some NMDA receptor antagonists, such as esketamine, can cause transient increases in blood pressure and heart rate, cardiovascular safety monitoring is a key component of clinical trials.[15][16]

-

Baseline Assessment: A thorough cardiovascular history, physical examination, and baseline electrocardiogram (ECG) are performed for all participants.

-

Vital Sign Monitoring: Blood pressure and heart rate are monitored at regular intervals before, during, and after drug administration, especially during dose escalation phases. For intravenous infusions, continuous monitoring may be employed.

-

ECG Monitoring: ECGs are typically performed at baseline, at the time of peak plasma concentration (Tmax), and at the end of the study. In some cases, continuous Holter monitoring may be used to detect any potential arrhythmias.

-

Thorough QT/QTc Study: A dedicated clinical trial may be conducted to assess the drug's effect on cardiac repolarization, in line with regulatory guidelines.

Cognitive Safety Assessment

Cognitive impairment is a potential adverse effect of NMDA receptor antagonists. Therefore, objective and sensitive cognitive assessments are important throughout clinical development.[17][18][19][20][21]

-

Test Battery Selection: A battery of validated, computerized cognitive tests should be selected to assess key domains such as attention, memory, and executive function.

-

Baseline Testing: All participants undergo baseline cognitive testing before receiving the study drug to establish their individual performance levels.

-

Post-Dose Assessment: Cognitive testing is repeated at various time points after drug administration, including at Tmax and at later time points to assess the duration of any effects.

-

Data Analysis: Changes from baseline in cognitive performance are compared between the drug and placebo groups. The magnitude of any cognitive impairment can be compared to that produced by benchmark drugs (e.g., benzodiazepines, alcohol) to aid in the interpretation of clinical relevance.

Conclusion

The safety and tolerability profile of NMDA receptor antagonists is a critical consideration in their development for therapeutic use. While the class is associated with a range of CNS-mediated adverse events, the incidence and severity of these events vary significantly between different agents. Newer compounds like this compound were developed with the aim of improving upon the safety profile of older drugs. A thorough understanding of the dose-dependent nature of adverse events, coupled with rigorous preclinical and clinical safety assessments, is paramount for the successful development of new therapies in this class. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the safety and tolerability of novel NMDA receptor antagonists.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adverse events associated with ketamine for procedural sedation in adults - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

- 6. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of dizocilpine (MK-801) on neurotoxic effect of dexamethasone: behavioral and histological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. Assessing Cognitive Safety of Drugs in Clinical Development - Cambridge Cognition [cambridgecognition.com]

- 18. cogstate.com [cogstate.com]

- 19. Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials [clinicalleader.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Assessment of cognitive safety in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Perzinfotel In Vitro Neuroprotection Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzinfotel is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds to the glutamate site.[1] Overactivation of the NMDA receptor by the excitatory neurotransmitter glutamate, a phenomenon known as excitotoxicity, is a key mechanism implicated in neuronal damage and death in a variety of acute and chronic neurological disorders. This compound, by competitively blocking the glutamate binding site on the NMDA receptor, can mitigate the downstream effects of excessive glutamate, thereby exhibiting neuroprotective properties.

These application notes provide a detailed overview of the in vitro assays used to characterize the neuroprotective effects of this compound, focusing on glutamate-induced excitotoxicity models. The provided protocols and data serve as a guide for researchers interested in evaluating the neuroprotective potential of this compound and other related compounds.

Mechanism of Action: NMDA Receptor Antagonism

Under pathological conditions such as ischemia or trauma, excessive glutamate release leads to the overactivation of NMDA receptors. This results in a sustained influx of calcium ions (Ca²⁺) into the neuron.[2] Elevated intracellular Ca²⁺ levels trigger a cascade of detrimental downstream events, including the activation of proteases and nucleases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[2][3]

This compound, as a competitive NMDA receptor antagonist, directly competes with glutamate for its binding site on the receptor. This prevents the channel from opening, thereby inhibiting the excessive influx of Ca²⁺ and interrupting the excitotoxic cascade.

Quantitative Data Summary

The neuroprotective efficacy of this compound and other competitive NMDA receptor antagonists can be quantified using various in vitro assays. The following tables summarize key quantitative data.

Table 1: this compound Binding Affinity

| Compound | Target | Assay Type | IC₅₀ |

| This compound | NMDA Receptor (Glutamate Site) | Radioligand Binding | 28 nM[1] |

Table 2: Representative Neuroprotection Data for a Competitive NMDA Receptor Antagonist (MK-801) in a Glutamate Excitotoxicity Model

Note: Specific neuroprotection percentage data for this compound was not available in the searched literature. The data below for MK-801, another well-characterized NMDA receptor antagonist, is provided as a representative example of expected results.

| Cell Type | Neurotoxic Insult | Antagonist | Antagonist Concentration | % Cell Viability (Relative to Control) |

| Primary Cortical Neurons | 30 µM NMDA | MK-801 | 10 µM | ~95%[4] |

| Primary Cortical Neurons | 30 µM NMDA | None (Insult only) | - | ~50%[4] |

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons using the MTT Assay

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neuron cultures.

1. Materials and Reagents:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated 96-well plates

-

This compound

-

L-Glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

2. Experimental Workflow:

3. Detailed Procedure:

-

Cell Plating: Seed primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture in Neurobasal medium with supplements.

-

Maturation: Maintain the cultures for 7-10 days in a humidified incubator at 37°C and 5% CO₂ to allow for neuronal maturation.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the this compound solutions. Incubate for 1-2 hours. Include a vehicle control group.

-

Glutamate Insult: Add a concentrated solution of L-glutamic acid to the wells to achieve the final desired concentration for excitotoxicity (the optimal concentration should be predetermined by a dose-response curve, typically causing 40-60% cell death). Incubate for 15-30 minutes. A control group without glutamate should also be included.

-

Wash and Post-incubation: Carefully aspirate the glutamate-containing medium and wash the cells twice with pre-warmed PBS. Replace with fresh culture medium containing the respective concentrations of this compound.

-

Incubation: Return the plate to the incubator for 24 hours.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.[5]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated, no glutamate) group after subtracting the background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay can be run in parallel with the MTT assay, using the supernatant from the cell culture plates to measure membrane integrity.

1. Materials and Reagents:

-

Supernatant from the experimental wells of Protocol 1

-

Commercially available LDH cytotoxicity assay kit

2. Procedure:

-

Sample Collection: Prior to adding the MTT reagent in Protocol 1 (Step 7), carefully collect a portion of the cell culture supernatant from each well.

-

LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer). Neuroprotection is observed as a decrease in LDH release in this compound-treated groups compared to the glutamate-only group.

Expected Results and Interpretation

In a successful experiment, the glutamate-treated group should exhibit a significant decrease in cell viability (MTT assay) and a corresponding increase in LDH release compared to the untreated control group. Pre-treatment with this compound is expected to dose-dependently attenuate these effects. The IC₅₀ value for neuroprotection can be calculated from the dose-response curve of cell viability versus this compound concentration. The high affinity of this compound for the NMDA receptor (IC₅₀ = 28 nM) suggests that neuroprotective effects should be observed in the nanomolar to low micromolar range.[1]

Concluding Remarks

The in vitro neuroprotection assays described provide a robust framework for evaluating the therapeutic potential of this compound. By demonstrating its ability to mitigate glutamate-induced excitotoxicity, these assays are a critical step in the preclinical assessment of this compound for neurological disorders characterized by excitotoxic neuronal damage. Researchers are encouraged to optimize the specific conditions, such as cell density and glutamate concentration, for their particular experimental setup.

References

Application Notes and Protocols for In Vivo Stroke Models: Evaluating the Neuroprotective Efficacy of EAA-090

These application notes provide a detailed protocol for evaluating the neuroprotective potential of a novel excitatory amino acid (EAA) antagonist, EAA-090, in a preclinical in vivo model of ischemic stroke. The protocol is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and stroke therapeutics.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key mechanism of neuronal damage following an ischemic event is excitotoxicity, which is primarily mediated by the overactivation of excitatory amino acid receptors, leading to a cascade of detrimental biochemical events and ultimately neuronal death.[1][2] EAA-090 is a novel antagonist designed to block these receptors, thereby offering a potential neuroprotective strategy to mitigate ischemic brain injury.

This document outlines the in vivo protocol for assessing the efficacy of EAA-090 using the transient middle cerebral artery occlusion (tMCAO) model in rodents, a widely used and clinically relevant model of focal ischemic stroke.[3] The protocol details the surgical procedure, drug administration, and a comprehensive set of behavioral and histological outcome measures to determine the therapeutic potential of EAA-090.

Experimental Protocols

Animal Model and Preparation

-

Species: Adult male Sprague-Dawley rats (250-300g) are recommended. The use of mice is also common in stroke research.[3]

-

Acclimatization: Animals should be acclimatized to the facility for at least one week prior to any experimental procedures.[4] They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) and in compliance with relevant national and international regulations.

Transient Middle Cerebral Artery Occlusion (tMCAO) Procedure

The tMCAO model is a standard method for inducing focal cerebral ischemia that mimics many aspects of human stroke.[3]

-

Anesthesia: Anesthetize the animal using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Anesthesia is required for almost all stroke induction models.[4]

-

Surgical Preparation:

-

Place the anesthetized animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and the pterygopalatine artery, a branch of the ICA.

-

-

Occlusion:

-

Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

Secure the filament in place.

-

-

Reperfusion: After 90 minutes of occlusion, carefully withdraw the filament to allow for reperfusion of the MCA territory.

-

Wound Closure: Suture the cervical incision and allow the animal to recover from anesthesia in a warm, clean cage.

EAA-090 Administration Protocol

-

Groups:

-

Sham-operated group (surgery without MCA occlusion)

-

Vehicle-treated tMCAO group

-

EAA-090-treated tMCAO group (multiple dose groups can be included)

-

-

Drug Preparation: Dissolve EAA-090 in a suitable vehicle (e.g., saline or DMSO).

-